Metabolic Pathway Divergence: β-Oxidation vs. 11-OH Dehydrogenation Determines Urinary Abundance
2,3-Dinor-TXB2 and 11-dehydro-TXB2 arise from distinct enzymatic pathways—β-oxidation versus 11-OH dehydrogenation—resulting in markedly different urinary excretion profiles. In healthy volunteers, 11-dehydro-TXB2 excretion exceeds 2,3-dinor-TXB2 excretion by 7.5-fold when normalized to creatinine [1]. The circulatory half-life of 11-dehydro-TXB2 is approximately 45–60 minutes, whereas 2,3-dinor-TXB2 exhibits a shorter half-life of 15–17 minutes [2].
| Evidence Dimension | Urinary excretion abundance (pg/mg creatinine) |
|---|---|
| Target Compound Data | 106 ± 21 pg/mg creatinine |
| Comparator Or Baseline | 11-Dehydro-TXB2: 792 ± 119 pg/mg creatinine |
| Quantified Difference | 7.5-fold higher for 11-dehydro-TXB2 (ratio ~1:7.5) |
| Conditions | Healthy normal volunteers; GC-MS quantification; creatinine-normalized urinary excretion |
Why This Matters
Selection of 2,3-dinor-TXB2 versus 11-dehydro-TXB2 should be driven by the specific metabolic pathway of interest—β-oxidation (hepatic/peroxisomal) versus 11-OH dehydrogenation (systemic)—as the two metabolites are not interchangeable surrogates.
- [1] Catella F, FitzGerald GA. Paired analysis of urinary thromboxane B2 metabolites in humans. Thromb Res. 1987;47(6):647-656. doi:10.1016/0049-3848(87)90103-4. View Source
- [2] Platelets (Second Edition). Chapter 31 - Thromboxane Generation. 2007:565-574. Half-life of 11-dehydro TxB2 ≈60 min; 2,3-dinor TxB2 ≈15–17 min. View Source
